molecular formula C14H15N7O4 B2921310 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide CAS No. 450346-04-0

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide

Cat. No.: B2921310
CAS No.: 450346-04-0
M. Wt: 345.319
InChI Key: PDQQVDVSGXDWJS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with amino (-NH₂) and nitro (-NO₂) groups at positions 6 and 5, respectively. The hydrazinyl group (-NH-NH₂) bridges the pyrimidine ring to a 2-oxoethyl chain, terminating in a 3-methylbenzamide moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit antimicrobial, anti-inflammatory, and metal-binding properties .

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O4/c1-8-3-2-4-9(5-8)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQQVDVSGXDWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N7O4C_{14}H_{15}N_{7}O_{4}, with a molecular weight of approximately 345.31 g/mol. The compound features a nitropyrimidine moiety, which is often associated with various biological activities, particularly in the context of drug development and disease treatment .

PropertyValue
Molecular FormulaC14H15N7O4
Molecular Weight345.31 g/mol
CAS Number450346-04-0
Density1.482 g/cm³ (Predicted)
Boiling Point604.8 °C (Predicted)
pKa10.41 (Predicted)

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The process often includes hydrazine derivatives and amide formation techniques .

The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes or receptors. Nitropyrimidine derivatives have been studied for their potential anti-cancer and anti-microbial properties, suggesting that this compound may exhibit similar activities .

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor effects. For instance, studies on related benzamide derivatives have shown their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Protective Effects on Pancreatic β-cells

A notable study highlighted the protective effects of benzamide analogs against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction, which is critical in diabetes management. The findings suggested that modifications in the benzamide structure can enhance protective activity against ER stress, indicating potential therapeutic applications for diabetes .

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines by interfering with metabolic pathways essential for cell survival .
  • Diabetes Research : A study identified a novel scaffold within the benzamide class that exhibited potent β-cell protective activity, achieving an EC50 value of 0.1 μM against ER stress . This suggests that this compound could be further investigated for similar protective properties.

Scientific Research Applications

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of hydrazones. It contains a central hydrazine (N-N) functional group bonded to an amide (C=O-NH). The molecular formula is C13H13N7O4, with a molecular weight of 331.29 g/mol . The compound features a pyrimidine ring substituted with an amino group and a nitro group, linked to a hydrazine moiety, connected to a benzamide structure.

Potential Applications

The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.

  • Antiviral Activity Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide exhibits significant biological activity, particularly as an inhibitor in various disease models. Its structural components suggest potential efficacy against viral infections, including its role in inhibiting HIV replication. Studies have shown that similar compounds can interfere with viral proteins, enhancing their therapeutic potential against viral diseases.

The uniqueness of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide lies in its specific combination of functional groups that may provide distinct mechanisms of action compared to these similar compounds. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential.

Table of Compounds and Activities

Compound NameStructural FeaturesBiological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamideHydrazine linked to benzamide and pyrimidinePotential antiviral activity
Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazideSimilar hydrazine and pyrimidine structureAntiviral potential
4-Amino-N-(4-nitrophenyl)sulfonylbenzamideSulfonamide group enhances interaction with viral proteinsStrong HIV inhibitory effects
N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamidePyrimidine core with carboxamide functionalityInvestigated for antiviral properties

Chemical Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine-Based Hydrazinyl Derivatives
  • N-[2-[2-(6-azanyl-5-nitro-pyrimidin-4-yl)hydrazinyl]-2-oxidanylidene-ethyl]-4-nitro-benzamide (): Differs in the benzamide substituent (4-nitro vs. 3-methyl). No yield or activity data provided, but similar synthetic routes (hydrazine condensation) are inferred .
  • Benzo[b][1,4]oxazin-3(4H)-one Derivatives (): Feature a benzooxazinone ring instead of benzamide. The oxazinone moiety may improve metabolic stability due to reduced hydrolysis susceptibility. Synthesized in "better yields" using caesium carbonate and DMF, suggesting milder conditions than traditional hydrazine reflux .
Hydrazinyl-Oxoethyl-Linked Heterocycles
  • N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides (): Replace pyrimidine with indole-carboxamide. Indole’s aromaticity and hydrogen-bonding capacity may enhance receptor binding, as seen in antimicrobial assays . Synthesized via hydrazide condensation with yields comparable to pyrimidine analogs (~70–80%) .
  • Urea Derivatives ():

    • Terminal urea groups (e.g., 1f, 1g) instead of benzamide. Urea’s hydrogen-bonding proficiency often correlates with kinase inhibition but may reduce cell permeability.
    • Higher molecular weights (638–710 Da) and melting points (188–207°C) compared to the target compound’s estimated ~400 Da .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Class Molecular Weight (Da) Melting Point (°C) Yield (%) Key Substituents
Target Compound* ~400 Not reported Not given 3-methylbenzamide, 5-nitro-pyrimidine
Urea Derivatives (1f, 1g) 638–710 188–207 70–78 Trifluoromethyl, hydroxybenzylidene
Phenolic Isatin Derivatives 505–783 183–265 80 tert-Butyl, quaternary ammonium
Benzooxazinone Derivatives ~350–400 Not reported High Substituted phenyl, oxazinone

*Estimated based on structural similarity.

Key Observations:
  • Solubility: The 3-methylbenzamide group likely improves lipophilicity compared to urea derivatives (polar) and phenolic isatins (ionic ammonium).
  • Thermal Stability: Higher melting points in urea and phenolic isatin derivatives suggest stronger intermolecular forces (e.g., hydrogen bonding, ionic interactions) .

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